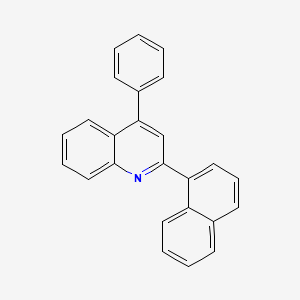

Quinoline, 2-(1-naphthalenyl)-4-phenyl-

Description

General Significance of Quinoline (B57606) Scaffolds in Modern Chemical Sciences

The quinoline ring system is a fundamental structural motif found in a wide array of natural products, synthetic pharmaceuticals, and functional materials. Its importance is underscored by its presence in numerous biologically active compounds with a broad spectrum of therapeutic applications. nih.govorientjchem.org Quinoline derivatives have demonstrated efficacy as antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral agents. nih.govorientjchem.org The versatility of the quinoline core allows for functionalization at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve desired biological activities or material characteristics. nih.gov

Beyond its medicinal applications, the quinoline scaffold is integral to the development of advanced materials. Its inherent photophysical properties, including fluorescence and phosphorescence, make it a valuable component in the design of organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent probes. scielo.br The rigid, planar structure of the quinoline nucleus, combined with its electron-deficient nature, facilitates its use as a building block in the construction of complex supramolecular architectures and organic semiconductors.

Importance of Aryl-Substituted Quinoline Derivatives in Advanced Research Contexts

The introduction of aryl substituents onto the quinoline core, particularly at the 2- and 4-positions, significantly expands the chemical space and functional potential of these heterocycles. Aryl groups, such as phenyl and naphthalenyl, introduce additional π-systems that can engage in extended conjugation with the quinoline ring. This extended conjugation has profound effects on the molecule's electronic and photophysical properties, often leading to enhanced fluorescence quantum yields, bathochromic (red) shifts in absorption and emission spectra, and unique solvatochromic behavior. scielo.brnih.gov

From a medicinal chemistry perspective, aryl-substituted quinolines have emerged as a promising class of therapeutic agents. The aryl moieties can provide additional binding interactions with biological targets, leading to increased potency and selectivity. For instance, 2,4-diarylquinolines have been investigated for their antituberculosis and anticancer activities. nih.govrsc.org The steric bulk and lipophilicity imparted by the aryl groups can also influence the pharmacokinetic properties of the drug candidates.

In the realm of materials science, the tailored placement of aryl groups on the quinoline scaffold allows for the precise tuning of their optical and electronic properties. These derivatives are explored as components in organic electronics, where their charge transport and emissive characteristics are of paramount importance. The ability to modify the aryl substituents provides a powerful tool for designing materials with specific band gaps and luminescence profiles for applications in OLEDs and other optoelectronic devices. researchgate.net

Specific Academic Relevance of Quinoline, 2-(1-naphthalenyl)-4-phenyl- and Related Congeners

While specific research focusing exclusively on Quinoline, 2-(1-naphthalenyl)-4-phenyl- is limited in publicly available literature, its academic relevance can be inferred from the study of its structural congeners and the broader class of 2,4-diarylquinolines. The combination of a bulky 1-naphthalenyl group at the 2-position and a phenyl group at the 4-position creates a sterically hindered and electronically rich system.

The synthesis of such highly substituted quinolines often relies on classic methodologies like the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgacs.orgorganic-chemistry.orgresearchgate.net The efficiency and regioselectivity of such syntheses are active areas of research, with a focus on developing milder and more versatile catalytic systems. rsc.org

The photophysical properties of Quinoline, 2-(1-naphthalenyl)-4-phenyl- are expected to be of significant interest. For comparison, a structurally related isomer, with a phenyl group at the C2 position and a naphthalenyl group at the C4 position, has been synthesized and studied. X-ray crystallographic analysis of this related compound revealed that the phenyl group is nearly coplanar with the quinoline ring, while the naphthalenyl group is significantly twisted. scielo.br This twisting is due to steric hindrance and has a notable impact on the electronic and photophysical properties of the molecule. It is reasonable to expect similar steric interactions and conformational preferences in Quinoline, 2-(1-naphthalenyl)-4-phenyl-.

The potential for this class of compounds in materials science is noteworthy. The extended π-system and rigid structure are desirable features for organic electronic materials. The bulky aryl substituents can also influence the solid-state packing of the molecules, which is a critical factor for charge transport in organic semiconductors. Furthermore, the inherent fluorescence of such systems makes them candidates for use as emitters in OLEDs or as fluorescent probes in biological imaging.

The biological activity of Quinoline, 2-(1-naphthalenyl)-4-phenyl- and its congeners also warrants investigation. The lipophilic nature and the presence of multiple aromatic rings suggest potential interactions with various biological targets. The field of 2,4-diarylquinolines has seen the development of potent antitubercular agents, and it is plausible that compounds with this substitution pattern could exhibit interesting biological profiles. nih.gov

Table 1: General Properties and Research Interest in Aryl-Substituted Quinolines

| Property | Description | Relevance to Quinoline, 2-(1-naphthalenyl)-4-phenyl- |

| Synthesis | Commonly synthesized via Friedländer annulation and other multicomponent reactions. wikipedia.orgacs.orgorganic-chemistry.orgresearchgate.net | A plausible and established route for the preparation of the target compound. |

| Photophysical Properties | Exhibit fluorescence and phosphorescence, with properties tunable by aryl substituents. scielo.brnih.gov | Expected to be highly fluorescent with potential for applications in materials science. |

| Structural Features | Aryl groups introduce steric hindrance, affecting planarity and solid-state packing. scielo.br | The 1-naphthalenyl and phenyl groups likely adopt a twisted conformation relative to the quinoline core. |

| Biological Activity | Known to possess a wide range of activities, including anticancer and antitubercular. nih.govrsc.org | A potential area of investigation for this specific compound and its derivatives. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

904875-08-7 |

|---|---|

Molecular Formula |

C25H17N |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2-naphthalen-1-yl-4-phenylquinoline |

InChI |

InChI=1S/C25H17N/c1-2-9-19(10-3-1)23-17-25(26-24-16-7-6-14-22(23)24)21-15-8-12-18-11-4-5-13-20(18)21/h1-17H |

InChI Key |

JJGHLWMFIANCGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Quinoline, 2 1 Naphthalenyl 4 Phenyl

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal technique for identifying the functional groups and vibrational modes within a molecule. For Quinoline (B57606), 2-(1-naphthalenyl)-4-phenyl-, the FTIR spectrum is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent aromatic rings (quinoline, naphthalene (B1677914), and phenyl).

The high-frequency region of the spectrum is dominated by C-H stretching vibrations of the aromatic rings, typically appearing above 3000 cm⁻¹. The region between 1450 cm⁻¹ and 1650 cm⁻¹ is particularly informative, showcasing the C=C and C=N stretching vibrations inherent to the quinoline and other aromatic systems. msu.edu The presence of multiple aromatic structures results in a complex pattern of bands in this area.

The "fingerprint region," from 600 cm⁻¹ to 1450 cm⁻¹, contains a unique and complex pattern of absorptions. msu.edu This region includes C-H in-plane and out-of-plane bending vibrations, as well as ring stretching and deformation modes. nih.govresearchgate.netaps.org The specific substitution pattern on the quinoline ring—a 1-naphthalenyl group at the 2-position and a phenyl group at the 4-position—gives rise to a distinct spectral signature, allowing for its identification and differentiation from other quinoline derivatives. researchgate.net The analysis of these vibrational modes provides conclusive evidence for the compound's molecular framework. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of C-H bonds on the quinoline, naphthalenyl, and phenyl rings. |

| Aromatic C=C and C=N Stretch | 1650-1450 | In-plane stretching vibrations within the fused aromatic ring systems. |

| Aromatic C-H In-Plane Bend | 1300-1000 | Bending vibrations of C-H bonds within the plane of the aromatic rings. |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Bending vibrations of C-H bonds out of the plane of the aromatic rings, characteristic of the substitution pattern. |

Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides critical information about the electronic transitions within Quinoline, 2-(1-naphthalenyl)-4-phenyl-. The spectrum is defined by intense absorption bands in the UV region, which are attributed to π-π* transitions within the extensive conjugated π-electron system formed by the fused quinoline, naphthalene, and phenyl rings. researchgate.netscielo.br

The parent quinoline molecule exhibits characteristic absorption bands. nist.gov However, the introduction of the 1-naphthalenyl and 4-phenyl substituents causes a significant bathochromic (red) shift in the absorption maxima. rsc.orgacs.org This shift is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). documentsdelivered.com The spectrum typically shows multiple strong absorption bands corresponding to different π-π* transitions. researchgate.net A weaker, longer-wavelength absorption band corresponding to an n-π* transition, involving the non-bonding electrons of the nitrogen atom, may also be observed, though it is often obscured by the more intense π-π* bands. scielo.br The solvent environment can influence the position and intensity of these bands, a phenomenon known as solvatochromism. nih.gov

| Electronic Transition | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π → π | 230-350 | High-intensity transitions involving the promotion of electrons from π bonding orbitals to π anti-bonding orbitals within the extensive aromatic system. scielo.br |

| n → π | 320-450 | Lower-intensity transition involving the promotion of a non-bonding electron from the nitrogen atom to a π anti-bonding orbital. Often appears as a shoulder on the main absorption bands. scielo.br |

UV Photoelectron Spectroscopy for Substituent Effects on Electronic Structure and Ionization Energies

UV Photoelectron Spectroscopy (UPS) is a powerful technique for probing the electronic structure of molecules by measuring the ionization energies required to remove electrons from their molecular orbitals. nih.gov For quinoline derivatives, UPS provides insight into how substituents affect the energies of the π-orbitals and the nitrogen lone pair (nN). acs.orgnih.govacs.org

The introduction of aryl groups, such as the naphthalenyl and phenyl substituents in Quinoline, 2-(1-naphthalenyl)-4-phenyl-, has a notable influence on the molecule's electronic structure. cnr.it These bulky aromatic groups extend the π-system, which generally leads to a stabilization of some π-orbitals and a destabilization of others, resulting in shifts in their ionization energies compared to unsubstituted quinoline. nih.gov

| Orbital Type | Expected Ionization Energy Range (eV) | Influence of Substituents |

|---|---|---|

| π-orbitals (Aromatic System) | 8-12 | The extended conjugation from the naphthalenyl and phenyl groups leads to a splitting and shifting of the π-orbital ionization energies compared to parent quinoline. acs.org |

| Nitrogen lone pair (nN) | ~9.4 | The influence of aryl groups on the nitrogen lone pair ionization energy is generally small, but minor shifts can occur due to inductive and resonance effects. cnr.it |

Fluorescence Spectroscopy and Luminescence Characterization

Emission and Excitation Spectroscopy for Photophysical Properties

Quinoline, 2-(1-naphthalenyl)-4-phenyl-, owing to its extensive and rigid conjugated aromatic structure, is expected to exhibit significant fluorescence. nih.gov Fluorescence spectroscopy, which involves measuring the emission and excitation spectra, is key to characterizing its photophysical properties. rsc.org

The excitation spectrum, which plots fluorescence intensity as a function of excitation wavelength, should closely mirror the absorption spectrum obtained from UV-Vis spectroscopy. This correspondence confirms that the absorbing species is also the emitting species.

The emission spectrum, which is a plot of fluorescence intensity versus emission wavelength, is typically a mirror image of the lowest-energy absorption band. researchgate.net A key characteristic is the Stokes shift, which is the difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em). This energy loss between absorption and emission is due to vibrational relaxation and other non-radiative processes in the excited state. For highly conjugated systems like this, the emission is expected to occur in the violet-blue to green region of the visible spectrum, depending on the solvent polarity. scielo.brbeilstein-archives.org The protonation of the quinoline nitrogen can significantly enhance fluorescence intensity. researchgate.net

Quantum Yield Determination and Lifetime Measurements

To fully quantify the luminescence behavior of Quinoline, 2-(1-naphthalenyl)-4-phenyl-, the determination of its fluorescence quantum yield (Φ_F) and fluorescence lifetime (τ_F) is essential. acs.orgacs.org

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For highly fluorescent quinoline derivatives, quantum yields can be significant. nih.gov This parameter is typically measured relative to a well-characterized standard.

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. rsc.org For many organic fluorophores, including quinoline derivatives, lifetimes are typically in the range of a few nanoseconds (ns). researchgate.netnih.gov Time-resolved fluorescence spectroscopy is used to measure this decay. Both quantum yield and lifetime are sensitive to the molecular environment, including solvent, temperature, and the presence of quenching agents. acs.org

| Photophysical Parameter | Typical Value Range for Similar Compounds | Description |

|---|---|---|

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.8 | Represents the efficiency of the emission process. Highly dependent on molecular rigidity and solvent environment. acs.org |

| Fluorescence Lifetime (τ_F) | 1 - 10 ns | The average duration the molecule remains in the excited state. Characteristic of the fluorophore and its environment. researchgate.net |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

As of the latest available data, a complete single-crystal X-ray diffraction analysis for the specific compound Quinoline, 2-(1-naphthalenyl)-4-phenyl-, has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. While X-ray crystallography remains the definitive method for elucidating the solid-state molecular structure, conformation, and packing of crystalline solids, its application is contingent upon the successful growth of single crystals of sufficient quality.

The detailed structural insights that such an analysis would provide—including precise bond lengths, bond angles, unit cell parameters, space group, and crucial conformational details like the dihedral angles between the quinoline, naphthalenyl, and phenyl ring systems—are therefore not currently available.

For analogous structures, X-ray diffraction studies reveal that the steric hindrance between bulky aromatic substituents often leads to non-coplanar arrangements. For instance, in related 4-phenylquinoline (B1297854) derivatives, the phenyl ring is typically twisted out of the plane of the quinoline core. Similarly, the naphthalenyl group at the 2-position would be expected to adopt a significant dihedral angle relative to the quinoline system to minimize steric clash.

A crystallographic study would also illuminate the intermolecular interactions that govern the crystal packing. These non-covalent forces, such as π-π stacking and C-H···π interactions, are fundamental to the supramolecular assembly and the material's bulk properties. Without experimental data, any discussion of these features for Quinoline, 2-(1-naphthalenyl)-4-phenyl-, remains speculative.

Should a crystallographic analysis be performed in the future, the resulting data would be instrumental in validating computational models and establishing a precise structure-property relationship for this compound.

Computational Chemistry and Theoretical Investigations of Quinoline, 2 1 Naphthalenyl 4 Phenyl

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For Quinoline (B57606), 2-(1-naphthalenyl)-4-phenyl-, DFT calculations provide a foundational understanding of its geometry, stability, and electronic characteristics.

The first step in most computational studies is geometry optimization, a process that locates the minimum energy arrangement of atoms in a molecule. For Quinoline, 2-(1-naphthalenyl)-4-phenyl-, this process establishes the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles.

Due to the presence of single bonds connecting the quinoline, naphthalenyl, and phenyl rings, the molecule can adopt various spatial orientations or conformations. Conformational analysis is performed to identify the different stable conformers and determine their relative energies. The primary focus of such an analysis for this molecule would be the torsion angles between the planes of the three aromatic ring systems. The global minimum conformation corresponds to the most stable and thus most probable structure of the molecule under isolated conditions. Theoretical studies on similar multi-ring structures have shown that steric hindrance and electronic interactions between the rings dictate the preferred orientation.

Table 1: Illustrative Conformational Analysis Data for Quinoline, 2-(1-naphthalenyl)-4-phenyl- Note: This table presents hypothetical data to illustrate the typical output of a conformational analysis.

| Conformer | Torsion Angle (Quinoline-Phenyl) | Torsion Angle (Quinoline-Naphthalenyl) | Relative Energy (kcal/mol) |

| 1 | 45.2° | 35.8° | 0.00 (Global Minimum) |

| 2 | 135.5° | 36.1° | 1.85 |

| 3 | 44.9° | 145.3° | 2.50 |

| 4 | 135.1° | 144.9° | 4.15 |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, help in predicting how the molecule will interact with other chemical species.

Table 2: Key Reactivity Descriptors and Their Formulas Note: The values are illustrative and based on typical results for similar quinoline derivatives.

| Descriptor | Formula | Illustrative Value |

| HOMO Energy (EHOMO) | - | -5.85 eV |

| LUMO Energy (ELUMO) | - | -2.15 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.70 eV |

| Ionization Potential (I) | -EHOMO | 5.85 eV |

| Electron Affinity (A) | -ELUMO | 2.15 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.00 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.85 eV |

| Global Softness (S) | 1 / (2η) | 0.27 eV-1 |

| Electrophilicity Index (ω) | μ2 / (2η) | 4.32 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

DFT calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts can be correlated with experimental data to confirm the molecular structure. The accuracy of these predictions has improved significantly, with mean absolute errors often falling within 0.2-0.3 ppm for ¹H shifts.

UV-Vis Transitions: The electronic transitions that give rise to UV-Vis absorption can be approximated by the energy difference between occupied and unoccupied molecular orbitals, most significantly the HOMO-LUMO transition. DFT can provide a preliminary prediction of the maximum absorption wavelength (λmax), which corresponds to this electronic excitation. For more accurate predictions, Time-Dependent DFT is the preferred method.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To gain a more precise understanding of electronic absorption spectra and the behavior of molecules in their excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT calculates the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths, which relate to the intensity of the absorption peaks.

This method provides a detailed picture of the UV-Vis spectrum by identifying the specific molecular orbitals involved in each electronic transition (e.g., π → π* or n → π). For a conjugated aromatic system like Quinoline, 2-(1-naphthalenyl)-4-phenyl-, the low-energy transitions are typically of the π → π type, involving the delocalized electrons of the aromatic rings.

Table 3: Illustrative TD-DFT Results for Electronic Transitions Note: This table presents hypothetical data for the first three singlet excited states.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 3.45 | 359 | 0.45 | HOMO → LUMO (95%) |

| S2 | 3.82 | 324 | 0.21 | HOMO-1 → LUMO (88%) |

| S3 | 4.10 | 302 | 0.15 | HOMO → LUMO+1 (75%) |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes and intermolecular interactions.

For Quinoline, 2-(1-naphthalenyl)-4-phenyl-, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water, DMSO, chloroform) to study how the environment influences its structure and dynamics. Key properties analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Radial Distribution Function (RDF): To characterize the solvation shell and understand how solvent molecules arrange around the solute.

Hydrogen Bonds: To analyze the formation and lifetime of hydrogen bonds if applicable.

These simulations are crucial for bridging the gap between the theoretical gas-phase behavior of a single molecule and its actual behavior in a condensed-phase environment.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Activity Prediction and Design

When a molecule is part of a series of compounds being investigated for a specific biological activity, Quantitative Structure-Activity Relationship (QSAR) studies become highly relevant. QSAR models are mathematical equations that correlate the chemical structures of compounds with their biological activities.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that helps in understanding the relationship between the 3D properties of a molecule and its potency. In a CoMFA study, a set of aligned molecules is placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. These field values are then used as descriptors to build a predictive model.

The results of a CoMFA are often visualized as 3D contour maps:

Steric Maps: Green contours indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental.

Electrostatic Maps: Red contours highlight areas where negative charge (electronegative groups) is favorable, while blue contours indicate where positive charge (electropositive groups) increases activity.

While a QSAR/CoMFA study requires data on a series of related compounds, these techniques would be the next step in a drug design context to optimize the structure of Quinoline, 2-(1-naphthalenyl)-4-phenyl- to enhance a desired biological effect.

Molecular Docking Studies of Quinoline, 2-(1-naphthalenyl)-4-phenyl- and Derivatives with Biomolecular Targets

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This in silico method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. For quinoline derivatives, including structures analogous to Quinoline, 2-(1-naphthalenyl)-4-phenyl-, molecular docking studies have been instrumental in identifying potential biological targets and elucidating key intermolecular interactions that govern their activity.

Research has shown that the quinoline scaffold is a versatile nucleus for designing compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-HIV properties. nih.govijprajournal.com Docking studies have explored the interaction of various quinoline derivatives with numerous biomolecular targets. For instance, substituted quinolines have been docked against cancer-related proteins such as Epidermal Growth Factor Receptor (EGFR), serine/threonine protein kinase (STK10), Pim-1 kinase, and histone demethylase KDM4B. nih.govrsc.orgnih.govnih.gov These studies help to rationalize the observed biological potency and guide the synthesis of more effective agents. nih.gov

In a study on 2,4-diphenylquinoline (B373748) derivatives, which are structurally similar to Quinoline, 2-(1-naphthalenyl)-4-phenyl-, molecular docking was performed to investigate their potential as inhibitors of the KDM4B protein, an enzyme implicated in prostate cancer. rsc.org The results indicated a high binding affinity, characterized by hydrophobic interactions and hydrogen bonds within the active site of the protein. rsc.org Similarly, other docking studies on different quinoline derivatives have identified crucial interactions with key amino acid residues in the active sites of their respective targets. These interactions often involve hydrogen bonding with residues like glutamic acid and cysteine, π-alkyl interactions with alanine (B10760859) and leucine, and π-sigma or π-π stacking with phenylalanine. nih.govnih.gov

The choice of software, such as AutoDock and Glide, allows for the calculation of binding affinities (often expressed as a docking score in kcal/mol) and the visualization of the binding pose. rsc.orgnih.gov These computational predictions are frequently corroborated with in vitro biological assays to validate the in silico findings. researchgate.net For example, quinoline-based hydroxamic acid derivatives were designed and evaluated as dual inhibitors of DNMT and HDAC, with molecular docking used to understand their binding modes. acs.org

| Quinoline Derivative Class | Biomolecular Target (PDB ID) | Docking Software | Key Findings/Interactions | Reference |

|---|---|---|---|---|

| 2,4-Diphenylquinolines | KDM4B | Autodock 4.2 | High binding affinity; interactions involve hydrophobic zones and hydrogen bonds. | rsc.org |

| Substituted Quinolines | EGFR | Not Specified | Strong interactions with key amino acids in the active site. | nih.gov |

| Novel Quinoline Derivatives | Pim-1 kinase | Not Specified | Docking analysis performed to rationalize biochemical potency. | nih.gov |

| Designed Quinoline Compounds | Serine/threonine kinase STK10 (6I2Y) | Auto-Dock (ADT) MGLTools 1.5.6 | Binding affinities from -5.1 to -7.9 kcal/mol; interactions include conventional H-bonds, π-sulfur, and alkyl/π-alkyl hydrophobic interactions. | nih.gov |

| Quinoline-pyrimidine derivatives | HIV reverse transcriptase (4I2P) | Glide (XP mode) | Compound 4 showed the highest affinity with a docking score of –10.67. | nih.gov |

Mechanistic Computational Modeling of Organic Reactions and Transformation Pathways

Computational chemistry provides powerful tools for investigating the mechanisms of organic reactions, offering insights into reaction pathways, transition state structures, and the energetics that determine product formation. For the synthesis of quinolines, including complex structures like Quinoline, 2-(1-naphthalenyl)-4-phenyl-, computational modeling is essential for understanding and optimizing synthetic routes.

Classic methods for quinoline synthesis include the Friedländer, Skraup, and Doebner-von Miller reactions. tandfonline.com The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a prominent protocol for preparing substituted quinolines. nih.gov Computational studies, often employing Density Functional Theory (DFT), can model the entire reaction coordinate, including the initial condensation and the subsequent cyclodehydration steps. nih.gov These models help elucidate the role of catalysts, predict regioselectivity, and explain experimentally observed yields.

Modern synthetic methods also benefit from computational analysis. For instance, transition metal-catalyzed reactions, such as rhodium-catalyzed alkyne hydroacylation, provide efficient routes to diversely substituted quinolines under mild conditions. acs.org Computational modeling can clarify the catalytic cycle, including ligand-metal interactions, substrate activation, and product release. Similarly, for iron(III)-catalyzed cascade reactions that form quinolines from anilines, aldehydes, and nitroalkanes, a probable pathway involving a sequential aza-Henry reaction, cyclization, and denitration has been proposed, which can be further investigated through computational means. rsc.org

Beyond synthesis, computational models are used to study the intrinsic reactivity of the quinoline scaffold. Studies on the gas-phase reactivity of amino-substituted quinolyloxenium cations, for example, used computational methods to determine their electronic ground state and predict the most favorable sites for hydride addition. acs.org Such fundamental investigations contribute to a deeper understanding of the chemical behavior of quinoline derivatives in various chemical environments.

| Reaction/Process | Computational Method | Focus of Investigation | Key Insights | Reference |

|---|---|---|---|---|

| Friedländer Synthesis | DFT (e.g., B3LYP/6-311G(d,p)) | Reaction mechanism, optimized geometry, chemical shifts. | Elucidation of condensation and cyclodehydration steps; comparison of calculated vs. experimental data. | nih.gov |

| Rhodium-Catalyzed Alkyne Hydroacylation | DFT | Catalytic cycle, transition states, functional group tolerance. | Understanding the role of the Rh-precatalyst and ligand in achieving high yields and regioselectivity. | acs.org |

| Iron(III)-Catalyzed Cascade Reaction | Not Specified (Proposed Mechanism) | Reaction pathway. | Proposed a sequential aza-Henry/cyclization/denitration pathway. | rsc.org |

| Gas-Phase Reactivity of Quinolyloxenium Cations | DFT | Electronic ground state, reaction pathways with various reagents. | Amino-substituted cations have a singlet ground state and reduced reactivity; identified favorable sites for nucleophilic attack. | acs.org |

Computationally Guided Ligand Discovery and Optimization

Computationally guided approaches have become indispensable in modern drug discovery and materials science for accelerating the identification and optimization of lead compounds. These methods leverage computational power to screen vast chemical spaces and build predictive models that link a molecule's structure to its activity. For quinoline-based compounds, these strategies are used to design new derivatives with enhanced biological activity or improved catalytic properties.

One powerful technique is the three-dimensional quantitative structure-activity relationship (3D-QSAR). mdpi.com In this approach, a series of known active compounds are spatially aligned, and their steric and electrostatic properties are mapped. Statistical methods, like Comparative Molecular Field Analysis (CoMFA), are then used to build a model that correlates these 3D properties with biological activity. mdpi.com This model generates contour maps that highlight regions where modifications to the molecular structure—such as adding bulky groups or electron-withdrawing groups—are likely to increase or decrease activity. Based on this information, new compounds can be designed with predicted high potency. mdpi.com

This ligand-based design strategy has been successfully applied to quinoline derivatives to develop novel anticancer agents. mdpi.com Starting with a database of quinoline compounds with known anti-gastric cancer activity, a 3D-QSAR model was developed. The insights from the model's contour maps guided the design of new derivatives with improved predicted activity, which were then further evaluated using molecular docking and dynamics simulations. mdpi.com

In another example, computational tools were used to guide the discovery of new ligands for Ni-catalyzed cross-electrophile coupling of challenging quinoline halides. nih.govfigshare.com By using computational and linear regression tools to analyze screening data, researchers identified a trend where more electron-poor amidine ligands resulted in higher reaction yields. This computationally derived insight led to focused screening efforts that were more successful than serendipitous approaches, ultimately discovering new, highly effective ligand classes like pyridyl oxadiazoles (B1248032) and pyridyl oximes for this specific transformation. nih.gov This demonstrates how computational guidance can significantly improve the efficiency of discovering new functional molecules.

| Objective | Computational Technique(s) | Template/System | Outcome | Reference |

|---|---|---|---|---|

| Design of Anticancer Agents | 3D-QSAR (CoMFA), Molecular Docking, Molecular Dynamics | 33 quinoline-based compounds with anti-gastric cancer activity. | Development of a predictive 3D-QSAR model and design of five new potent quinoline compounds. | mdpi.com |

| Discovery of Catalytic Ligands | Computational screening, Linear regression analysis | Ni-catalyzed cross-electrophile coupling of quinoline halides. | Identified that electron-poor ligands improve yield; led to the discovery of new ligand classes (pyridyl oxadiazoles, pyridyl oximes). | nih.govfigshare.com |

| Design of Dual DNMT and HDAC Inhibitors | Rational design based on pharmacophores, Molecular Docking | Integration of pharmacophores from CM-272 (a quinoline) and SAHA. | Design and synthesis of potent quinoline-based hydroxamic acid derivatives as dual-target inhibitors for anti-breast cancer activity. | acs.org |

Reaction Chemistry and Mechanistic Pathways of 2 1 Naphthalenyl 4 Phenylquinoline Derivatives

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) and Aryl Moieties

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org For the quinoline scaffold, the reaction is highly regioselective. The pyridine (B92270) part of the quinoline is electron-deficient due to the electronegative nitrogen atom, making it resistant to electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the more electron-rich carbocyclic (benzene) ring. reddit.com

In an unsubstituted quinoline, electrophiles attack positions C5 and C8. This preference is explained by the stability of the resulting cationic intermediate (Wheland intermediate), which can delocalize the positive charge without disrupting the aromaticity of the pyridine ring. reddit.com

For 2-(1-naphthalenyl)-4-phenylquinoline , the presence of large aryl groups introduces significant steric hindrance. biosynce.com This steric bulk would likely influence the ratio of C5 to C8 substitution. Attack at C8 may be sterically hindered by the adjacent phenyl group at C4, potentially favoring substitution at the C5 position. Conversely, the naphthalenyl group at C2 could influence the C8 position, though to a lesser extent.

The phenyl and naphthalenyl substituents are themselves subject to electrophilic attack.

The 4-phenyl group , being an activating group, will direct incoming electrophiles to its ortho and para positions. Due to the steric hindrance from the bulky quinoline core, substitution at the para position is strongly favored.

The 2-(1-naphthalenyl) group will also undergo electrophilic substitution. The regioselectivity on the naphthalene (B1677914) ring is complex, but substitution typically occurs on the more activated ring, with positions alpha to the point of attachment being generally favored, provided they are not sterically encumbered.

Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation (using R-X/AlCl₃ and RCO-X/AlCl₃, respectively). wikipedia.orguci.eduyoutube.com

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C5/C8 of quinoline and/or para-position of the C4-phenyl ring. |

| Bromination | Br₂, FeBr₃ | Substitution at C5/C8 of quinoline and/or para-position of the C4-phenyl ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C5/C8 of quinoline and/or para-position of the C4-phenyl ring. Note: Complexation of AlCl₃ with the quinoline nitrogen can deactivate the ring. |

Nucleophilic Substitution Reactions and Their Regioselectivity

The electron-deficient nature of the pyridine ring makes the quinoline system susceptible to nucleophilic attack, particularly at the C2 and C4 positions. In 2-(1-naphthalenyl)-4-phenylquinoline , these positions are already substituted, precluding direct nucleophilic substitution of hydrogen (SNH) at these sites, such as in the Chichibabin reaction. wikipedia.orgucla.edu The Chichibabin reaction, which typically involves the amination of pyridinic rings at the C2 position using sodium amide, would not be effective for introducing a new substituent at this position on the parent molecule. wikipedia.orgscientificupdate.com

However, if a suitable leaving group (e.g., a halogen) were present on the quinoline nucleus, nucleophilic aromatic substitution (SNAr) would be a viable pathway. For instance, if a chloro or bromo group were located at C5, C6, C7, or C8, it could be displaced by a variety of nucleophiles. The mechanism for SNAr on halogenated quinolines proceeds through a Meisenheimer-like addition-elimination intermediate. quimicaorganica.org The positions most activated towards nucleophilic attack (after C2 and C4) are those that can best stabilize the negative charge of the intermediate through resonance involving the nitrogen atom.

For the aryl substituents, nucleophilic aromatic substitution is generally difficult unless they are activated by strong electron-withdrawing groups (e.g., -NO₂).

A notable reaction is the catalyst-free nucleophilic substitution of hydrogen in quinolines by certain activated nucleophiles, which can proceed under thermal conditions. rsc.org However, the steric crowding at the C2 and C4 positions of the target molecule would likely inhibit such reactions.

Functionalization Strategies via C-H Activation and Directed Metalation

Modern synthetic methods offer powerful alternatives for functionalizing aromatic systems, including C-H activation and directed metalation. These strategies provide access to derivatives that are difficult to obtain through classical electrophilic or nucleophilic substitution. mdpi.com

C-H Activation: Transition-metal catalysis is a primary tool for the regioselective functionalization of C-H bonds. mdpi.com In quinoline chemistry, the nitrogen atom often serves as an endogenous directing group, coordinating to the metal center and guiding C-H activation to a nearby position.

C8-Functionalization: The peri C-H bond at the C8 position is a common target for functionalization directed by the quinoline nitrogen. Catalytic systems based on palladium (Pd), rhodium (Rh), and ruthenium (Ru) can mediate the coupling of the C8 position with various partners, including aryl groups, alkyl groups, and other functional moieties. mdpi.commdpi.com The formation of a stable five-membered metallacycle intermediate is the key to this regioselectivity. The phenyl group at C4 would sterically influence this approach but not necessarily prevent it.

C-H Activation on Aryl Substituents: The phenyl and naphthalenyl rings also possess C-H bonds that can be functionalized. Using appropriate directing groups temporarily installed on these rings, it is possible to achieve ortho-C-H activation and subsequent arylation, alkylation, or acylation.

Directed ortho-Metalation (DoM): DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, facilitating the deprotonation of the adjacent proton. baranlab.org

For 2-(1-naphthalenyl)-4-phenylquinoline , DoM would require the prior installation of a DMG. For example, a hydroxyl, amide, or methoxy (B1213986) group introduced at C3 or C8 could direct lithiation to the C4 or C7 position, respectively. Similarly, a DMG on the 4-phenyl ring would direct lithiation to its ortho positions. The resulting aryllithium species can then be trapped with a wide range of electrophiles. baranlab.orgharvard.edu

| Strategy | Target Position | Methodology | Key Intermediate |

|---|---|---|---|

| Nitrogen-Directed C-H Activation | C8 of Quinoline | Transition Metal Catalysis (e.g., Pd, Rh) | Five-membered metallacycle |

| Directed ortho-Metalation (DoM) | Position ortho to a DMG | DMG + Organolithium Base (e.g., n-BuLi) | ortho-Lithiated species |

Heteroatom Reactions of the Quinoline Nitrogen (e.g., Protonation, Alkylation, Acylation)

The lone pair of electrons on the quinoline nitrogen atom makes it both basic and nucleophilic. This allows for a range of reactions directly involving the heteroatom.

Protonation: As a base, the quinoline nitrogen readily reacts with acids to form quinolinium salts. This protonation increases the electron-deficiency of the entire heterocyclic system, further deactivating it towards electrophilic attack and activating it towards certain nucleophilic attacks.

Alkylation: The nitrogen can act as a nucleophile, reacting with alkylating agents like alkyl halides or sulfates to form N-alkyl-quinolinium salts. acs.org These quaternary salts are highly activated towards nucleophilic addition and can be useful intermediates for further transformations.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, can lead to the formation of N-acyl-quinolinium salts. These are often highly reactive intermediates.

N-Oxidation: Oxidation of the quinoline nitrogen is a particularly important transformation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can convert the quinoline to its corresponding Quinoline N-oxide . researchgate.netthieme-connect.deorganic-chemistry.org The N-oxide functionality significantly alters the reactivity of the quinoline ring:

It activates the C2 and C8 positions for both nucleophilic attack and C-H functionalization. mdpi.comresearchgate.net

It can act as an internal oxidant in certain reactions. thieme-connect.de

The N-O bond can be subsequently removed by reduction (e.g., with PCl₃ or catalytic hydrogenation), making N-oxidation a powerful strategy for indirect functionalization.

Oxidation and Reduction Transformations of the Quinoline Scaffold

The quinoline ring system can undergo both oxidation and reduction reactions, allowing for significant structural modifications.

Oxidation: As mentioned previously, the most common and synthetically useful oxidation reaction for quinolines is the formation of the N-oxide. researchgate.netorganic-chemistry.org More vigorous oxidation conditions can lead to the cleavage of the rings, particularly the benzene (B151609) ring, to yield pyridine carboxylic acids (e.g., quinolinic acid), although this is a degradative process. The bulky aryl substituents in 2-(1-naphthalenyl)-4-phenylquinoline would likely increase the molecule's stability towards oxidative degradation.

Reduction: The quinoline ring can be fully or partially reduced depending on the reaction conditions.

Catalytic Hydrogenation: This is a common method for reducing the quinoline system. The pyridine ring is typically reduced preferentially over the benzene ring. Using catalysts like Platinum, Palladium, or Rhodium under hydrogen pressure can lead to the formation of 1,2,3,4-tetrahydroquinoline (B108954) . rsc.orgresearchgate.net Selective reduction of the benzene ring is more challenging and often requires specific catalysts or conditions.

Transfer Hydrogenation: Reagents like Hantzsch esters, in the presence of a catalyst such as boric acid or iodine, can efficiently reduce quinolines to their tetrahydro derivatives under mild conditions. acs.orgrsc.org

Dissolving Metal Reduction: The Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) can be used to reduce the benzene ring, yielding a dihydroquinoline derivative.

Hydride Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the pyridine ring, though the reaction can be complex. The formation of 1,2-dihydroquinoline (B8789712) derivatives is often observed.

For 2-(1-naphthalenyl)-4-phenylquinoline , catalytic hydrogenation would be expected to selectively reduce the pyridine portion of the quinoline core, yielding the corresponding 1,2,3,4-tetrahydroquinoline derivative.

Investigation of Tautomeric Equilibria and their Impact on Reactivity

Tautomerism is the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. mdpi.com For the parent aromatic compound 2-(1-naphthalenyl)-4-phenylquinoline , there are no significant tautomeric forms. The molecule exists in a stable, fully aromatic state.

However, tautomerism becomes a critical consideration for certain substituted derivatives, most notably hydroxyquinolines. beilstein-journals.orgnih.gov For instance, a hypothetical 4-hydroxy-2-(1-naphthalenyl)quinoline derivative would exist in a tautomeric equilibrium with its 2-(1-naphthalenyl)-4(1H)-quinolone form.

Keto-Enol Tautomerism: This equilibrium between the hydroxy (enol) form and the quinolone (keto) form is highly dependent on factors such as the substitution pattern, solvent polarity, and pH. researchgate.netmdpi.com

Impact on Reactivity: The dominant tautomer dictates the chemical reactivity of the molecule. The hydroxyquinoline (enol) form behaves more like a phenol, undergoing electrophilic substitution on the ring and O-alkylation. The quinolone (keto) form has the reactivity of an amide or vinylogous amide, with reactions occurring at the nitrogen (N-alkylation) or the oxygen (O-alkylation), and different patterns of ring reactivity. mdpi.com

Understanding and controlling this equilibrium is crucial in the synthesis and application of functionalized quinoline derivatives, particularly in medicinal chemistry where the specific tautomeric form can be responsible for biological activity. beilstein-journals.orgnih.gov While not directly applicable to the parent compound, this concept is fundamental to the broader chemistry of its potential derivatives.

Compound Name Index

Advanced Applications in Chemical Sciences and Materials Research

Quinoline (B57606) Derivatives in Catalysis and Ligand Design

The nitrogen atom in the quinoline ring and the extensive π-system of the entire scaffold make these molecules excellent candidates for ligand design. They can coordinate with a wide range of metal centers, influencing their electronic properties and steric environment, which is crucial for catalytic applications.

The fusion of quinoline and naphthalene (B1677914) rings can give rise to atropisomerism, a form of axial chirality that results from hindered rotation around a single bond. This feature is highly valuable in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction.

A key strategy for synthesizing these chiral scaffolds is through a central-to-axial chirality conversion. researchgate.net This typically involves a multi-step process where a reaction first creates stereocenters in the molecule, which are then converted into a stable chiral axis in a subsequent step. For instance, a chiral phosphoric acid-catalyzed Povarov reaction can be used to create tetrahydroquinoline products with defined stereocenters. researchgate.netnih.gov A subsequent oxidation step, often using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), removes hydrogen atoms to form the aromatic quinoline ring, thereby converting the point chirality into axial chirality due to the newly introduced steric hindrance. researchgate.net This methodology provides access to a variety of functionalized quinoline-naphthalene atropisomers with high efficiency and stereoselectivity. nih.gov These atropisomeric compounds can then serve as pivotal ligands in other asymmetric transformations. nih.gov

Table 1: Representative Asymmetric Synthesis of Quinoline-Naphthalene Atropisomers

| Reaction Type | Catalyst | Key Reagent | Yield | Enantioselectivity (ee) | Source |

|---|

Quinoline-derived scaffolds are versatile ligands for forming stable organometallic complexes. The nitrogen atom acts as a classic L-type ligand (an electron-pair donor), while the aromatic rings can be involved in various bonding modes, including cyclometalation where a C-H bond is activated to form a metal-carbon bond. nih.gov

Metals such as platinum are frequently used to form complexes with ligands containing quinoline and naphthalene motifs. acs.orgnih.gov For example, platinum(II) complexes can be synthesized where the quinoline-based structure acts as a C^N ligand, forming a stable five-membered chelate ring with the metal center. nih.gov The electronic properties of these complexes can be finely tuned by modifying the substituents on the ligand framework. The resulting organometallic compounds are investigated for a range of applications, including as photosensitizers, where the metal-ligand interactions facilitate desirable photophysical processes like triplet-triplet annihilation energy upconversion. nih.gov The rigid and planar nature of the quinoline-naphthalene backbone provides thermal stability and predictable coordination geometry to the resulting metal complexes. acs.org

Fluorescent Probes and Chemosensors Based on Quinoline-Naphthalene-Phenyl Scaffolds

The inherent fluorescence of the quinoline-naphthalene conjugated system makes it an ideal platform for designing chemosensors. nih.gov These sensors operate by translating a molecular recognition event—the binding of a specific analyte—into a measurable change in their fluorescence properties, such as intensity, wavelength, or lifetime.

The design of a selective chemosensor involves integrating two key components into the molecular structure: a fluorophore (the signaling unit) and a receptor (the recognition site). In this context, the quinoline-naphthalene-phenyl scaffold serves as the core fluorophore. nih.gov The receptor is a specific functional group or cavity designed to bind selectively to a target analyte through interactions like coordination bonds, hydrogen bonding, or electrostatic forces. researchgate.net

Metal Ions: To detect metal ions such as Zn²⁺, Cu²⁺, or Pb²⁺, the scaffold is often functionalized with chelating groups containing nitrogen, oxygen, or sulfur donor atoms. nih.govrsc.orgnanobioletters.comnih.gov For instance, incorporating moieties like pyridyl groups or Schiff bases creates a binding pocket that can selectively coordinate with specific metal ions. rsc.orgnih.gov This coordination alters the electronic structure of the fluorophore, leading to a change in its emission. rsc.org

Nitro-Phenolic Compounds: The electron-rich nature of the quinoline-naphthalene scaffold makes it suitable for detecting electron-deficient nitroaromatic compounds, such as 2,4,6-trinitrophenol (TNP), which is a common explosive. researchgate.netrsc.org The sensing mechanism often relies on the formation of a charge-transfer complex between the sensor and the analyte, leading to fluorescence quenching. researchgate.net

Carboxylic Acids: The recognition of carboxylic acids is typically achieved by incorporating hydrogen bond donor and acceptor sites into the sensor molecule. nih.gov The nitrogen atom of the quinoline ring can itself act as a hydrogen bond acceptor. Upon binding the carboxylic acid, the conformation of the sensor can change, sometimes bringing two fluorophore units into close proximity, leading to unique fluorescence responses. nih.gov

Table 2: Performance of Quinoline-Naphthalene Based Fluorescent Probes

| Probe Type | Target Analyte | Key Mechanism | Detection Limit | Source |

|---|---|---|---|---|

| Quinoline-tagged probe | 2,4,6-Trinitrophenol (TNP) | Photoinduced Electron Transfer | 0.3 ppm | researchgate.netrsc.org |

| Quinoline-tagged probe | Zn²⁺ | Chelation-Enhanced Fluorescence | 10 ppb | rsc.org |

| Quinoline-based probe | Zn²⁺ | Aggregation-Induced Emission | 17.7 nM | arabjchem.org |

| Quinoline-based probe | Cu²⁺ | Not specified | 1.03 µM | nih.gov |

The change in fluorescence upon analyte binding is governed by several photophysical mechanisms:

Chelation-Enhanced Fluorescence (CHEF): In many sensors designed for metal ions, the unbound ligand has a low fluorescence quantum yield due to a quenching process like photoinduced electron transfer (PET). Upon chelation to the metal ion, this quenching pathway is blocked, leading to a significant enhancement of fluorescence intensity. rsc.orgarabjchem.org

Photoinduced Electron Transfer (PET): This mechanism involves the transfer of an electron from a donor part of the molecule to an acceptor part (the fluorophore) upon photoexcitation, which quenches the fluorescence. researchgate.net When the donor part binds to an analyte (like a proton or a metal ion), its electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is "turned on". researchgate.netnih.gov Conversely, binding to an electron-deficient analyte can enhance PET, leading to quenching.

Intramolecular Charge Transfer (ICT): In molecules with electron-donating and electron-accepting groups, excitation can lead to an ICT state, which often has a different emission wavelength than the locally excited state. Analyte binding can modulate the efficiency of the ICT process, causing a shift in the emission color or a change in intensity. nih.govresearchgate.net This mechanism is often responsible for the colorimetric changes observed in some sensors. nih.govnih.gov

Excimer Formation: An excimer is a short-lived dimeric species formed between an excited-state fluorophore and a ground-state fluorophore. It emits light at a longer, red-shifted wavelength compared to the monomer emission. nih.gov In some flexible sensor designs, the binding of an analyte can act as a template, forcing two quinoline-naphthalene moieties into close proximity, thereby promoting intramolecular excimer formation and the appearance of a new emission band. nih.gov

Conventional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases at high concentrations or in the aggregated state. Aggregation-Induced Emission (AIE) is a contrasting phenomenon where non-emissive molecules are induced to emit intensely upon aggregation. arabjchem.orgnih.govnih.gov This is typically caused by the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. arabjchem.org

Combining AIE with two-photon absorption (TPA) creates powerful tools for bioimaging. nih.gov Two-photon fluorescence microscopy uses near-infrared light for excitation, which allows for deeper tissue penetration, reduced photodamage, and lower background autofluorescence compared to conventional one-photon microscopy. researchgate.net

While research on the specific "Quinoline, 2-(1-naphthalenyl)-4-phenyl-" scaffold for two-photon AIE is emerging, related quinoline-based systems have demonstrated this potential. For example, quinoline-based probes have been designed that exhibit AIE characteristics upon binding to analytes like Zn²⁺. arabjchem.org The formation of a rigid metal-ligand complex can induce aggregation and restrict the rotation of molecular components, "turning on" intense fluorescence. arabjchem.org The development of such systems based on the quinoline-naphthalene-phenyl scaffold holds promise for creating advanced probes for high-resolution biological imaging. nih.gov

Applications in Organic Materials and Dyes

The quinoline scaffold, characterized by a nitrogen-containing heterocyclic aromatic ring system, is a foundational structure for many functional organic materials. The presence of extensive π-conjugated systems and the electron-accepting nature of the quinoline nucleus make its derivatives highly suitable for applications in optoelectronics.

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are widely recognized for their excellent electron transport and luminescent properties, which makes them valuable materials for the emitting and charge transport layers in OLEDs. mdpi.com Compounds with structures similar to Quinoline, 2-(1-naphthalenyl)-4-phenyl-, such as other 2,4-diarylquinolines, have been synthesized and investigated as blue light-emitting organic phosphors. For instance, related compounds like 2-(4-ethoxyphenyl)-4-phenyl quinoline have demonstrated blue emission suitable for OLED applications. The general mechanism involves the radiative relaxation of excitons formed within the organic layer upon electrical stimulation. The emission color, efficiency, and stability of the OLED device are highly dependent on the specific molecular structure of the quinoline derivative used. mdpi.com

However, a specific investigation into the photoluminescent or electroluminescent properties of Quinoline, 2-(1-naphthalenyl)-4-phenyl- has not been reported in the reviewed scientific literature. Consequently, there are no available data on its photoluminescence quantum yield, emission spectra, or performance characteristics within an OLED device.

Corrosion Inhibition Studies of Metallic Surfaces

Quinoline and its derivatives are a well-established class of corrosion inhibitors, particularly for metals like steel and aluminum in acidic environments. researchgate.netnih.gov Their efficacy stems from the molecule's ability to adsorb onto the metallic surface, forming a protective barrier that impedes the corrosive process. abechem.com This adsorption is facilitated by the presence of the nitrogen heteroatom, which has a lone pair of electrons, and the extensive π-electron clouds of the aromatic rings (quinoline, phenyl, and naphthalenyl groups). researchgate.net These features allow the molecule to coordinate with the vacant d-orbitals of metal atoms on the surface, leading to strong adsorption. mdpi.com

The inhibition mechanism can involve either physisorption (electrostatic interactions) or chemisorption (covalent bond formation), and many quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netabechem.com

While comprehensive reviews and specific studies detail the high inhibition efficiencies of various substituted quinolines, no experimental or theoretical studies focused specifically on the corrosion inhibition performance of Quinoline, 2-(1-naphthalenyl)-4-phenyl- could be identified. Therefore, data regarding its inhibition efficiency, adsorption isotherm, or the specific mechanism of its interaction with metallic surfaces are not available.

Mechanistic Insights and Structure Activity Relationship Sar in Biological Research

Mechanisms of Antiproliferative and Anticancer Activity of Quinoline (B57606) Derivatives

At present, there is a lack of specific studies on Quinoline, 2-(1-naphthalenyl)-4-phenyl- that would allow for a detailed discussion of its antiproliferative and anticancer mechanisms. Research in the following areas would be necessary to understand its potential as a cancer therapeutic.

Future studies could explore the potential of Quinoline, 2-(1-naphthalenyl)-4-phenyl- to interact with DNA, possibly through intercalation or groove binding, which are common mechanisms for planar aromatic structures. Furthermore, its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair, would be a key area of investigation.

Investigation into whether Quinoline, 2-(1-naphthalenyl)-4-phenyl- can induce the production of reactive oxygen species (ROS) within cancer cells is a critical research avenue. Such an increase in oxidative stress could trigger programmed cell death, or apoptosis, through various signaling pathways.

The effect of this compound on the cell cycle of cancerous cells would be another important area of study. Determining if it can cause cell cycle arrest at specific checkpoints would provide valuable mechanistic information. Additionally, its potential to inhibit angiogenesis, the formation of new blood vessels that supply tumors, would be a significant finding.

Mechanisms of Antimicrobial Activity of Quinoline Derivatives

The antimicrobial properties of Quinoline, 2-(1-naphthalenyl)-4-phenyl-, have not been specifically reported. To ascertain its potential as an antimicrobial agent, research into its effects on essential microbial processes is necessary.

Key to understanding any potential antimicrobial activity would be to investigate the compound's ability to inhibit essential bacterial enzymes. DNA gyrase, a type II topoisomerase vital for bacterial DNA replication, and dihydrofolate reductase, an enzyme involved in folic acid synthesis, are common targets for antimicrobial drugs.

Given the emergence of drug-resistant mycobacteria, exploring novel mechanisms of action is crucial. Research into whether Quinoline, 2-(1-naphthalenyl)-4-phenyl- can target the ATP synthase of mycobacteria, thereby disrupting their energy metabolism, could reveal a potential new class of antimycobacterial agents.

Structure-Activity Relationship (SAR) Studies of Quinoline, 2-(1-naphthalenyl)-4-phenyl- Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of Quinoline, 2-(1-naphthalenyl)-4-phenyl-, SAR studies focus on understanding how alterations to the quinoline core, the naphthalenyl group at position 2, and the phenyl group at position 4 influence their interaction with biological targets. The 2,4-disubstituted quinoline scaffold is recognized for a variety of biological activities, and its efficacy can be finely tuned through strategic chemical modifications. rsc.org

Influence of Naphthyl and Phenyl Substituents on Biological Activity

The naphthyl moiety, in particular, is a key determinant of activity in many biologically active compounds. nih.govresearchgate.net Studies comparing phenyl and naphthyl groups in similar scaffolds have shown that the larger surface area of the naphthyl ring can lead to a significant increase in potency. For instance, in the development of cholinesterase inhibitors, the presence of a naphthyl ring, as opposed to a phenyl ring, was found to drastically boost inhibition potency against butyrylcholinesterase (BChE). acs.org This suggests that the extended π-system of the naphthalene (B1677914) group in 2-(1-naphthalenyl)-4-phenylquinoline derivatives could be critical for enhanced binding affinity.

Modifications to these substituent rings are a common strategy for optimizing activity. The introduction of various functional groups can alter the steric and electronic properties of the parent molecule, leading to changes in biological effect. SAR studies on related naphthoquinone analogs have identified that lipophilicity and the nature of the functional group are key factors responsible for changes in phytotoxic activity. nih.gov Similarly, for N-substituted maleimides, the hydrophobicity of the N-substituents, which included phenyl and naphthyl derivatives, was found to be associated with their antifungal activity. researchgate.net

| Scaffold | Substituent Compared | Observed Effect | Biological Activity | Reference |

|---|---|---|---|---|

| Pyridinium Styryl | Naphthyl vs. Phenyl | Naphthyl ring drastically boosts inhibition potency. | Butyrylcholinesterase Inhibition | acs.org |

| N-substituted Maleimides | Various N-substituents (including Phenyl, Naphthyl) | Hydrophobicity of the substituent is associated with activity. | Antifungal | researchgate.net |

| Naphthoquinones | Modifications on the aromatic backbone | Lipophilicity and functional group nature are key to activity. | Herbicidal | nih.gov |

Impact of Substituent Position and Electronic Properties on Activity

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the phenyl and naphthyl rings, as well as the quinoline core itself, are critical for modulating biological activity. The electron-withdrawing nature of the quinoline ring plays a significant role in the electron transportation process, a property valuable in optoelectronic applications and potentially in biological redox reactions. nih.gov

Studies on various quinoline derivatives have consistently shown that the placement and electronic character of substituents dictate the compound's potency and selectivity. mdpi.comresearchgate.net For example, in a series of novel quinoline derivatives, it was observed that substituting the 4-N-phenyl ring with an electron-donating group at its 4-position could lead to distinct ABTS radical-scavenging abilities. mdpi.com The position of nitrogen atoms within a heterocyclic ring profoundly influences the electronic properties of any attached substituent. rsc.org Nitrogen atoms in positions ortho to a substituent can significantly enhance electron-donating properties and weaken electron-withdrawal by induction. rsc.org

The electronic effects of substituents can be quantified and used to predict biological activity. For many heterocyclic systems, a clear relationship has been established between the electronic parameters of substituents and their biological effects. nih.gov This highlights the importance of strategically placing substituents with specific electronic properties to optimize interactions with the target protein.

| Quinoline Core/Substituent | Substituent Type & Position | Observed Effect on Activity | Biological Activity Studied | Reference |

|---|---|---|---|---|

| 4-N-phenyl-quinoline | Electron-donating group at 4-position of phenyl ring | Showed distinct radical-scavenging abilities. | Antioxidant (ABTS assay) | mdpi.com |

| General N-heterocycles | Substituent ortho to ring Nitrogen | Boosts electron-donation and weakens electron-withdrawal. | Electronic Properties | rsc.org |

| 8-Hydroxyquinolines | Various ring substituents | Substituent position and electronic parameters are important for activity. | Photosynthetic Electron Transport Inhibition | nih.gov |

| 2,4-disubstituted quinolines | Carbazole groups with various terminal acceptors | Terminal acceptors (e.g., CN, COOH) reduce the energy gap, enhancing NLO properties. | Nonlinear Optical (NLO) Properties | nih.gov |

Conformational Analysis and its Role in Receptor Binding

The three-dimensional conformation of a molecule is a crucial factor in its ability to bind to a biological receptor. For a molecule like Quinoline, 2-(1-naphthalenyl)-4-phenyl-, which has multiple rotatable single bonds connecting its three aromatic ring systems, a significant degree of conformational flexibility is expected. This flexibility allows the molecule to adopt various spatial arrangements, or conformers.

Receptor binding is often conformation-specific, meaning that only a particular conformer (the "bioactive conformation") can fit correctly into the receptor's binding site to elicit a biological response. The concept of "conformational selection" proposes that a receptor's binding site exists in a state of equilibrium between different conformations, and a ligand binds preferentially to the conformation it is best suited for. nih.gov

The binding pockets of receptors are not always rigid structures; they can be highly flexible and undergo significant conformational rearrangement upon ligand binding. nih.gov This induced-fit mechanism means that the binding process is a dynamic interplay between the ligand's flexibility and the receptor's adaptability. For derivatives of 2-(1-naphthalenyl)-4-phenylquinoline, computational modeling and conformational analysis would be essential to predict the likely bioactive conformations. Understanding the torsional angles between the quinoline, naphthyl, and phenyl rings that are most favorable for receptor interaction is a key aspect of rational drug design. This knowledge allows for the design of more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.

| Concept | Description | Relevance to 2-(1-naphthalenyl)-4-phenylquinoline |

|---|---|---|

| Conformational Flexibility | The ability of a molecule to adopt different spatial arrangements due to rotation around single bonds. | The single bonds connecting the quinoline, naphthyl, and phenyl rings allow for a wide range of possible conformations. |

| Bioactive Conformation | The specific 3D shape a molecule adopts when it binds to its biological target. | Only a subset of the possible conformations is likely to be active, making the identification of this shape crucial for optimization. |

| Conformational Selection | A binding model where the ligand selects and stabilizes a pre-existing conformation of the receptor. nih.gov | The molecule must adopt a conformation that is complementary to an available state of the target receptor to bind effectively. nih.gov |

| Induced Fit | A binding model where the receptor changes its conformation upon ligand binding to achieve a better fit. nih.gov | The binding of the quinoline derivative could cause the receptor pocket to rearrange, highlighting the dynamic nature of the interaction. nih.gov |

Future Research Directions and Emerging Trends for Quinoline, 2 1 Naphthalenyl 4 Phenyl

Development of Novel and Efficient Synthetic Routes for Complex Architectures

Future synthetic efforts will likely concentrate on developing more efficient and versatile methods for the preparation of Quinoline (B57606), 2-(1-naphthalenyl)-4-phenyl- and its derivatives. A primary focus will be the application of modern synthetic methodologies to construct the core quinoline scaffold. Techniques such as the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, could be further optimized for this specific substitution pattern. nih.govacs.org The development of solvent-free synthesis methods, potentially utilizing catalysts like poly(phosphoric acid), could offer greener and more efficient alternatives to traditional approaches. nih.govacs.org

Moreover, the exploration of multicomponent reactions (MCRs) represents a significant trend. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering advantages in terms of atom economy and synthetic efficiency. Designing an MCR strategy for Quinoline, 2-(1-naphthalenyl)-4-phenyl- would enable the rapid generation of a library of analogues with diverse functionalities for screening in various applications.

Integration of Advanced Spectroscopic and Analytical Techniques for Deeper Structural and Electronic Characterization

A thorough understanding of the structure-property relationships of Quinoline, 2-(1-naphthalenyl)-4-phenyl- is crucial for its rational application. Future research will necessitate the use of a comprehensive suite of advanced spectroscopic and analytical techniques. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques (COSY, HSQC, HMBC), will be essential for unambiguous structural elucidation of the parent compound and its derivatives. nih.govnih.gov

Single-crystal X-ray diffraction will provide definitive information on the solid-state conformation, including the dihedral angles between the quinoline, naphthalenyl, and phenyl rings, which significantly influence the molecule's electronic and photophysical properties. acs.org Furthermore, advanced mass spectrometry techniques will be vital for accurate mass determination and fragmentation analysis.

Expanding the Scope of Computational Methodologies for Predictive Modeling and Rational Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of applications for Quinoline, 2-(1-naphthalenyl)-4-phenyl-. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be instrumental in predicting and understanding the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and photophysical properties, such as absorption and emission spectra. rsc.org

Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this quinoline derivative with various biological targets, such as enzymes and nucleic acid structures like G-quadruplexes, thereby guiding the design of new therapeutic agents. nih.govnih.gov These computational models will enable the rational design of new derivatives with tailored electronic and biological properties, reducing the need for extensive empirical screening.

Exploration of New Catalytic Applications and Innovations in Materials Science

The unique electronic properties and rigid, planar structure of the quinoline nucleus suggest that Quinoline, 2-(1-naphthalenyl)-4-phenyl- could find applications in catalysis and materials science. The nitrogen atom in the quinoline ring can act as a ligand for metal centers, opening up possibilities for its use in homogeneous catalysis. Research could explore the synthesis of metal complexes incorporating this quinoline as a ligand and evaluate their catalytic activity in various organic transformations.